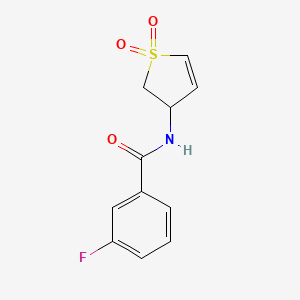

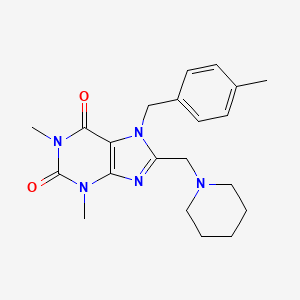

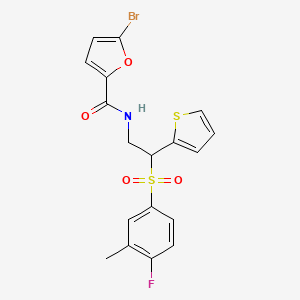

![molecular formula C5H12ClNS B3013846 [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride CAS No. 2580097-37-4](/img/structure/B3013846.png)

[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves innovative methods such as photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. For instance, the synthesis of 3-pyrrolidin-2-yl-1H-indoles and bis(indolyl)methanes (BIMs) is achieved through these methods, which are characterized by C-H functionalization and the ability to switch the formation of two products under room-temperature conditions with low photocatalyst loadings and without the need for strong oxidants, leading to moderate to excellent yields . These techniques could potentially be adapted for the synthesis of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride.

Molecular Structure Analysis

While the molecular structure of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride is not directly analyzed in the papers, the structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structures of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been determined, showing how the ligands coordinate with the metal atom . These methods could be employed to analyze the molecular structure of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride.

Chemical Reactions Analysis

The papers do not provide specific reactions for [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, but they do describe the reactivity of structurally related compounds. For example, the synthesis of bis(pyrrolo[2,3-d]pyrimidinyl)methanes involves a mild process of carbon-carbon bond formation in an aqueous medium, using iodine as a catalyst . This suggests that similar conditions could be explored for reactions involving [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride are not discussed in the provided papers. However, the papers do mention properties of related compounds, such as the cytotoxic activity of diorganotin derivatives for Hela cells in vitro , and the high yields of bis(pyrrolo[2,3-d]pyrimidinyl)methanes obtained via Buchner filtration . These insights into the properties of related compounds could inform hypotheses about the properties of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, such as its solubility, stability, and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Pyrrolidine Derivatives : Pyrrolidines, including compounds related to [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, are synthesized in various chemical reactions, such as [3+2] cycloaddition, showcasing their importance in organic chemistry and potential applications in medicine and industry, including dyes and agrochemicals (Żmigrodzka et al., 2022).

Biological Activities and Applications

- Catalytic and Biological Activities : Pyrrolidine derivatives, related to the structure of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, exhibit various catalytic and biological activities. This includes their use in the catalytic synthesis of other compounds and potential biological applications, though specific activities of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride are not detailed in the available literature (Singh et al., 2009).

Applications in Materials Science

- Electrooptic Film Fabrication : Pyrrolidine derivatives, similar to [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride, are utilized in the fabrication of electrooptic films. These compounds can influence the microstructure and optical response of films, indicating their potential in materials science and engineering applications (Facchetti et al., 2006).

Eigenschaften

IUPAC Name |

[(2R)-pyrrolidin-2-yl]methanethiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYDUAYFBOFQJ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CS.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)